N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O3S/c1-7-4-11(17-22-7)13-16-12(23-18-13)6-15-14(21)8-2-3-9-10(5-8)20-24-19-9/h2-5H,6H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQNZMVNKGURCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including isoxazole and oxadiazole moieties. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.302 g/mol |
| Purity | ~95% |
The presence of the isoxazole and oxadiazole rings suggests a range of biological activities, particularly in areas such as anti-inflammatory and anticancer properties. The compound's mechanism of action likely involves interactions with specific enzymes or receptors involved in critical biochemical pathways.
Anticancer Properties
Research indicates that compounds containing oxadiazole and thiadiazole scaffolds exhibit significant anticancer activity. The structural features of this compound suggest it may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this one have been reported to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
- Inhibition of Tumor Growth : In vivo studies have shown that related compounds can significantly reduce tumor size in animal models.
Anti-Tubercular Activity
The compound's derivatives have been evaluated for their anti-tubercular properties. For instance:
- Compounds with similar oxadiazole structures have demonstrated effectiveness against Mycobacterium tuberculosis.
- A study showed that certain oxadiazole derivatives exhibited an MIC (minimum inhibitory concentration) as low as 0.25 µg/mL against resistant strains of Mtb .
The mechanism by which this compound exerts its biological effects likely involves:
- Non-Covalent Interactions : The compound can form hydrogen bonds and π–π stacking interactions with target proteins.
- Enzyme Inhibition : It may inhibit specific enzymes critical for cellular metabolism or proliferation.
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that one derivative exhibited a significant reduction in cell viability in breast cancer cell lines (IC50 = 0.045 µg/mL). This suggests that the structural modifications present in these compounds can enhance their anticancer efficacy .
Study 2: Anti-Tuberculosis Activity
In another investigation focused on anti-tubercular activity, researchers synthesized several oxadiazole derivatives and tested them against Mtb strains. One compound demonstrated an MIC value of 0.072 µM with favorable pharmacokinetic properties, indicating its potential as a lead candidate for further development .
Future Directions
Research into the biological activity of this compound is ongoing. Future studies should focus on:
- In Vitro and In Vivo Studies : Further evaluation of its anticancer and anti-tubercular activities using diverse biological models.
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.
- Structure–Activity Relationship (SAR) : Exploration of structural modifications to optimize biological activity and reduce toxicity.
Comparison with Similar Compounds
Substituent Effects on Oxadiazole Core
- Compound 6 (): Features a benzamide group attached to a 1,3,4-thiadiazole-isoxazole hybrid. While it lacks the 1,2,4-oxadiazole core, its isoxazole-thiadiazole framework shares electronic similarities with the target compound. It exhibits a melting point (mp) of 160°C and a molecular weight (MW) of 348.39 g/mol, lower than the target due to the absence of the benzo[c][1,2,5]thiadiazole group .
- 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole (): Substituted with aromatic groups, this derivative highlights the oxadiazole’s tolerance for bulky substituents. Its synthesis via HOBt/EDC·HCl coupling contrasts with the target’s likely cyclization route involving hydroxylamine .
Methylisoxazole-Containing Analogues
- Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)isoxazole-4-carboxylate (): Synthesized via Oxone®-mediated cyclization, this compound shares the 5-methylisoxazole motif. Its IR spectrum shows C=O stretches at ~1715 cm⁻¹, comparable to the target’s carboxamide C=O (~1679 cm⁻¹ in similar compounds) .
Benzo-Heterocycle Replacements
- N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (): Replaces benzo[c][1,2,5]thiadiazole with benzodioxole, reducing electron deficiency. The molecular weight (344.3 g/mol) is lower than the target’s estimated MW (~375–390 g/mol), suggesting increased hydrophilicity in the target due to the thiadiazole’s electronegativity .
Physicochemical and Spectral Comparisons
Q & A
Q. What are the optimal synthetic routes for preparing N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodology : Multi-step synthesis involving: (i) Formation of the isoxazole-oxadiazole core via cyclization reactions under controlled temperatures (60–80°C) in solvents like dimethylformamide (DMF) or acetonitrile. (ii) Activation of the benzo[c][1,2,5]thiadiazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by coupling with the oxadiazole-methylamine intermediate . (iii) Purification via column chromatography or recrystallization, monitored by TLC/HPLC for yield optimization (typical yields: 50–70%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- 1H/13C NMR spectroscopy to confirm connectivity of heterocyclic rings and substituents.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~400–450 g/mol based on analogs) .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
- Antimicrobial activity : Broth microdilution assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Synthesize derivatives with modifications to:
- Isoxazole substituents (e.g., replacing 5-methyl with halogen or methoxy groups).
- Oxadiazole linker (e.g., varying methylene chain length or introducing heteroatoms).
- Compare bioactivity data to identify critical pharmacophores. For example:
| Derivative | Modification | IC₅₀ (μM) Anticancer | MIC (μg/mL) Antimicrobial |
|---|---|---|---|
| Parent | None | 10.2 | 12.5 |
| Derivative A | 5-Cl-isoxazole | 6.8 | 8.3 |
| Derivative B | Oxadiazole-S→O | 15.7 | >25 |
- Use molecular docking to predict binding affinity to targets like topoisomerase II or bacterial enzymes .
Q. How can contradictory data in synthetic yields or bioactivity be resolved?
- Case Example : Discrepancies in yields (50% vs. 70%) for oxadiazole formation.
- Root cause analysis :
- Solvent polarity (DMF vs. acetonitrile) affects reaction kinetics .
- Ultrasound-assisted synthesis improves yields by 20% compared to traditional heating .
- Solution : Standardize solvent systems and employ green chemistry techniques (e.g., microwave or ultrasound) for reproducibility .
Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?
- Methodology :
- Biochemical assays :
- Topoisomerase inhibition : Gel electrophoresis to assess DNA relaxation inhibition .
- Reactive oxygen species (ROS) induction : Flow cytometry with DCFH-DA probe in treated cells .
- Cellular imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .
Experimental Design Considerations
Q. How can solubility and stability challenges be addressed during formulation?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Stability testing : Conduct accelerated degradation studies under varied pH (2–9) and temperature (4–40°C) to identify degradation products via LC-MS .
Q. What strategies mitigate toxicity in preclinical models?
- Methodology :
- In vitro toxicity : Screen against non-cancerous cell lines (e.g., HEK-293) to calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
- In vivo models : Dose optimization in zebrafish or murine models, monitoring hepatorenal biomarkers (ALT, creatinine) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on antimicrobial efficacy?
- Case Example : Variable MIC values against S. aureus (12.5 μg/mL vs. >25 μg/mL).
- Factors :
- Strain-specific resistance mechanisms (e.g., efflux pump expression).
- Compound aggregation in aqueous media, reducing bioavailability .
- Resolution : Standardize testing protocols (CLSI guidelines) and use checkerboard assays to assess synergy with existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
